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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of predicted spectroscopic data for the compound 1-
Phenylpyrrolidin-3-amine (CAS: 18471-41-5, Molecular Formula: C₁₀H₁₄N₂).[1] Due to the

absence of publicly available experimental spectra, this document presents predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support

researchers in the identification and characterization of this molecule. Detailed, generalized

experimental protocols for obtaining these spectra are also provided, offering a framework for

laboratory application.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Phenylpyrrolidin-3-
amine. These predictions are based on computational models and should be used as a

reference for the analysis of experimentally obtained data.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 - 7.35 m 2H Ar-H (meta)

~6.70 - 6.85 m 3H Ar-H (ortho, para)

~3.50 - 3.65 m 1H CH-N (pyrrolidine)

~3.20 - 3.40 m 2H CH₂-N (pyrrolidine)

~3.00 - 3.15 m 1H CH-NH₂

~2.00 - 2.20 m 1H CH₂ (pyrrolidine)

~1.70 - 1.90 m 1H CH₂ (pyrrolidine)

~1.50 br s 2H NH₂

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~148.0 Ar-C (quaternary)

~129.5 Ar-CH (meta)

~117.0 Ar-CH (para)

~113.0 Ar-CH (ortho)

~55.0 CH-N (pyrrolidine)

~50.0 CH₂-N (pyrrolidine)

~48.0 CH-NH₂

~35.0 CH₂ (pyrrolidine)

Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Medium, Broad N-H stretch (amine)

3050 - 3000 Medium C-H stretch (aromatic)

2980 - 2850 Medium C-H stretch (aliphatic)

1600 - 1580 Strong N-H bend (amine)

1500 - 1400 Strong C=C stretch (aromatic)

1350 - 1250 Strong C-N stretch (aromatic amine)

1250 - 1020 Medium C-N stretch (aliphatic amine)

910 - 665 Strong, Broad N-H wag (amine)

750 - 700 Strong
C-H out-of-plane bend

(aromatic)

Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Proposed Fragment

162 40 [M]⁺ (Molecular Ion)

145 100 [M - NH₃]⁺

118 60 [C₈H₁₀N]⁺

91 30 [C₇H₇]⁺ (Tropylium ion)

77 25 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid

organic compound like 1-Phenylpyrrolidin-3-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.[2]

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

[3]

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a

good signal-to-noise ratio.[4]

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024

or more) due to the low natural abundance of ¹³C. Proton decoupling is generally used to

simplify the spectrum and improve sensitivity.[5]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0

ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Instrument Setup and Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.[6]

Data Processing and Analysis:

The instrument software will perform a Fourier transform on the interferogram to produce

the infrared spectrum.

Identify the characteristic absorption bands (peaks) in the spectrum.

Correlate the wavenumbers of the absorption bands to specific functional groups and

bond vibrations within the molecule.[7]
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Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic

solvent such as dichloromethane, hexane, or ethyl acetate.[8][9][10]

Ensure the sample is fully dissolved. If necessary, filter the solution to remove any

particulate matter.

Transfer the solution to a 2 mL GC autosampler vial.

Instrument Setup and Data Acquisition:

Set the appropriate GC parameters, including the injector temperature (e.g., 250 °C),

column type (e.g., a non-polar column like DB-5), and oven temperature program (e.g.,

start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).[10]

Set the mass spectrometer parameters, including the ionization mode (typically Electron

Ionization at 70 eV), mass range (e.g., 40-500 m/z), and scan speed.

Inject a small volume (typically 1 µL) of the sample solution into the GC.

Data Processing and Analysis:

The total ion chromatogram (TIC) will show peaks corresponding to the different

components of the sample as they elute from the GC column.

Obtain the mass spectrum for the peak of interest.

Identify the molecular ion peak (if present) to determine the molecular weight of the

compound.

Analyze the fragmentation pattern and compare it to spectral libraries or predict

fragmentation pathways to confirm the structure of the compound.[11]

Workflow for Spectroscopic Analysis
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The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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